molecular formula C50H44O6 B129971 (2R-trans)-2-(3,4-Bis(phenylmethoxy)phenyl)-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran CAS No. 85443-49-8

(2R-trans)-2-(3,4-Bis(phenylmethoxy)phenyl)-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran

Cat. No.: B129971
CAS No.: 85443-49-8
M. Wt: 740.9 g/mol
InChI Key: ZQXZWSRJQYKNEG-LOYCUKJKSA-N
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Description

(2R-trans)-2-(3,4-Bis(phenylmethoxy)phenyl)-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran, also known as this compound, is a useful research compound. Its molecular formula is C50H44O6 and its molecular weight is 740.9 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2R,3S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H44O6/c1-6-16-37(17-7-1)32-51-43-29-46(53-34-39-20-10-3-11-21-39)44-31-49(55-36-41-24-14-5-15-25-41)50(56-47(44)30-43)42-26-27-45(52-33-38-18-8-2-9-19-38)48(28-42)54-35-40-22-12-4-13-23-40/h1-30,49-50H,31-36H2/t49-,50+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXZWSRJQYKNEG-LOYCUKJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C5=CC(=C(C=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](OC2=C1C(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C5=CC(=C(C=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H44O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20234668
Record name (2R-trans)-2-(3,4-Bis(phenylmethoxy)phenyl)-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20234668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

740.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85443-49-8
Record name (2R,3S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85443-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R-trans)-2-(3,4-Bis(phenylmethoxy)phenyl)-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085443498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R-trans)-2-(3,4-Bis(phenylmethoxy)phenyl)-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20234668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R-trans)-2-[3,4-bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.079.282
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